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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Nitropropiophenone, a key intermediate in various chemical syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
The empirical formula for 3'-Nitropropiophenone is C₉H₉NO₃, with a molecular weight of

179.17 g/mol . Spectroscopic analysis confirms the presence of a 1,3-disubstituted benzene

ring, a nitro group, and a propiophenone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3'-Nitropropiophenone exhibits characteristic signals for the

aromatic protons and the ethyl group of the propiophenone chain. The electron-withdrawing

nature of the nitro and carbonyl groups deshields the aromatic protons, shifting them downfield.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.77
Singlet (or Triplet, J ≈

2 Hz)
1H H-2'

~8.42 Doublet of Doublets 1H H-4' or H-6'

~8.30 Doublet of Doublets 1H H-6' or H-4'

~7.71 Triplet 1H H-5'

3.10 Quartet 2H -CH₂-

1.25 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~196.5 C=O (Ketone)

~148.4 C-NO₂

~138.2 C-1'

~134.0 Aromatic CH

~130.0 Aromatic CH

~127.5 Aromatic CH

~123.0 Aromatic CH

~32.0 -CH₂-

~8.5 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3'-Nitropropiophenone shows strong absorption bands corresponding to the

carbonyl and nitro groups.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3100-3000 Medium Aromatic C-H Stretching

~2980-2940 Medium Aliphatic C-H Stretching

~1700 Strong C=O (Ketone) Stretching

~1610, 1580, 1480 Medium-Strong C=C
Aromatic Ring

Stretching

~1530 Strong N-O
Asymmetric Stretching

(NO₂)

~1350 Strong N-O
Symmetric Stretching

(NO₂)

~810, 740 Strong C-H
Out-of-plane Bending

(m-disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The mass spectrum of 3'-Nitropropiophenone is consistent with its molecular

weight and shows characteristic fragmentation.
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m/z Relative Intensity Assignment

179 Moderate [M]⁺ (Molecular Ion)

150 Strong
[M - C₂H₅]⁺ (Loss of ethyl

group)

120 Moderate [M - C₂H₅ - NO]⁺

104 Moderate [C₇H₄O]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 3'-Nitropropiophenone in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

IR Spectroscopy (FTIR)
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3'-Nitropropiophenone sample directly onto the ATR

crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

running the sample.
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Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of 3'-Nitropropiophenone in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

Gas Chromatograph (GC):

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 300.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3'-Nitropropiophenone.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Structure Elucidation

3'-Nitropropiophenone

Dissolution in Solvent

NMR (¹H, ¹³C) FTIR GC-MS

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Library Search, Fragmentation Analysis)

Confirm Structure

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b093426?utm_src=pdf-body-img
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/product/b093426#spectroscopic-data-for-3-nitropropiophenone-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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